Product packaging for (24R)-MC 976(Cat. No.:CAS No. 129831-99-8)

(24R)-MC 976

Cat. No.: B608878
CAS No.: 129831-99-8
M. Wt: 414.6 g/mol
InChI Key: NQHWMFGCRBTMOO-KJLYFKKZSA-N
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Description

Overview of Vitamin D Metabolism and Signaling Pathways

Vitamin D exists in two primary forms: vitamin D2 (ergocalciferol), derived from plants, and vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to UVB light or obtained from dietary sources. nih.govsymeres.com Both forms are biologically inactive and require metabolic activation. The initial step occurs in the liver, where vitamin D is hydroxylated at the 25-position by enzymes like CYP2R1 and CYP27A1, yielding 25-hydroxyvitamin D (25OHD), also known as calcidiol. nih.govencyclopedia.pubnih.gov 25OHD is the major circulating form of vitamin D and is commonly used as an indicator of vitamin D status. encyclopedia.pub

The second critical hydroxylation step takes place primarily in the kidneys, catalyzed by the enzyme 1α-hydroxylase (CYP27B1). nih.govencyclopedia.pubnih.gov This reaction converts 25OHD to 1α,25-dihydroxyvitamin D (1,25(OH)2D), also known as calcitriol (B1668218), which is the biologically active hormonal form of vitamin D. nih.govencyclopedia.pubnih.govresearchgate.net While the kidney is the primary site for 1,25(OH)2D production for systemic circulation, other tissues, including immune cells, skin, and parathyroid glands, also express CYP27B1 and can produce 1,25(OH)2D for local, paracrine, or autocrine functions. nih.gov

An alternative metabolic pathway involving CYP11A1 has also been identified, particularly in keratinocytes, which can hydroxylate vitamin D3 at various positions on the side chain, producing a range of metabolites that may also possess biological activity. encyclopedia.pubnih.govresearchgate.net

The levels of 1,25(OH)2D are tightly regulated by hormones such as parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF-23), as well as by calcium and phosphate (B84403) levels. nih.govencyclopedia.puboup.com The enzyme CYP24A1 plays a key role in the catabolism and inactivation of both 25OHD and 1,25(OH)2D, thereby controlling their concentrations. encyclopedia.pubnih.govmdpi.com

Role of the Vitamin D Receptor (VDR) in Biological Processes

The majority of the biological actions of 1,25(OH)2D are mediated through its binding to the vitamin D receptor (VDR). nih.govoup.comuniprot.orgub.edu The VDR is a member of the nuclear receptor superfamily and functions as a ligand-activated transcription factor. oup.comub.eduplos.orgmdpi.com Upon binding of 1,25(OH)2D, the VDR undergoes a conformational change and typically forms a heterodimer with the retinoid X receptor (RXR). oup.comuniprot.orgub.eduplos.orgimrpress.com

This VDR-RXR heterodimer then binds to specific DNA sequences in the promoter regions of target genes, known as vitamin D response elements (VDREs). oup.comub.eduplos.orgimrpress.com Binding to VDREs can either activate or repress gene transcription, depending on the specific gene, the cellular context, and the recruitment of coactivator or corepressor proteins. nih.govoup.comub.eduplos.orgimrpress.comfrontiersin.org

VDR is expressed in a wide variety of tissues and cells throughout the body, reflecting the broad range of physiological processes regulated by vitamin D signaling. nih.govmdpi.com Beyond its classical roles in calcium and phosphate homeostasis and bone mineralization, VDR signaling is involved in cell proliferation and differentiation, immune responses, and the regulation of various cellular activities. researchgate.netub.eduplos.orgmdpi.comnih.govnih.govimrpress.comresearchgate.netmdpi.com For instance, vitamin D/VDR signaling has been implicated in modulating immune responses, influencing the differentiation of immune cells, and regulating inflammatory states. researchgate.netnih.govimrpress.commdpi.com It also plays a role in controlling cell cycle dynamics and inducing cell death, contributing to its potential in preventing cancer cell development. researchgate.net

Historical Context of Synthetic Vitamin D Analogs in Research

The discovery of the diverse biological activities of 1,25(OH)2D beyond mineral metabolism spurred significant research into the development of synthetic vitamin D analogs. The primary motivation behind synthesizing these analogs was to create compounds that retain or enhance desired non-calcemic effects (such as antiproliferative, prodifferentiating, or immunomodulatory activities) while minimizing the calcemic side effects (hypercalcemia and hypercalciuria) associated with high doses of 1,25(OH)2D. nih.govnih.govfrontiersin.orgscielo.br

Early research in the field of vitamin D chemistry, including the work that led to a Nobel Prize for Adolf Windaus, laid the foundation for understanding the structure of vitamin D and its precursors. karger.com Since the 1930s, chemists recognized the structural similarity between vitamin D and other steroid hormones, although the full biological implications were not initially appreciated. karger.com The identification of 1,25(OH)2D as the active hormonal form in the late 1960s and early 1970s further intensified efforts to synthesize modified structures. karger.com

Over the past few decades, thousands of synthetic vitamin D analogs have been developed by academic and pharmaceutical research groups. symeres.comnih.gov These modifications have involved alterations to the side chain, the A-ring (sometimes combined with side-chain changes), the triene system, and the C-ring of the vitamin D structure. nih.gov The goal of these structural modifications is to influence the compound's affinity for VDR, its metabolic stability, and its interaction with coregulatory proteins, thereby potentially dissociating the calcemic and non-calcemic effects. nih.govscielo.br

Current Research Landscape for Novel Vitamin D Derivatives

The current research landscape for novel vitamin D derivatives remains active, driven by the potential of these compounds for treating a range of conditions, including hyperproliferative diseases (like various cancers), autoimmune disorders (such as psoriasis), and bone disorders. nih.govnih.govfrontiersin.org Researchers are focused on developing derivatives with optimized receptor selectivity and reduced systemic toxicity. nih.gov

While several vitamin D analogs have reached clinical use for conditions like psoriasis (e.g., calcipotriol), osteoporosis, and secondary hyperparathyroidism, the search for new analogs with improved therapeutic profiles continues. nih.govnih.govfrontiersin.org Recent studies explore the impact of these compounds on various metabolic pathways and their potential in conditions like inflammatory bowel diseases and asthma. nih.gov

The development of novel derivatives also involves investigating alternative metabolic pathways, such as those initiated by CYP11A1, which produce a variety of hydroxy-metabolites with potential biological activities. encyclopedia.pubresearchgate.net Advanced analytical techniques are also being employed to improve the pharmacokinetic profiling of these new compounds. nih.gov

The ongoing research utilizes various approaches, including structural modifications to influence VDR binding and metabolic stability, as well as studies investigating their effects on gene transcription and cellular processes. nih.govontosight.ai The aim is to identify compounds with a favorable dissociation between beneficial effects and calcemic liabilities. nih.govfrontiersin.orgscielo.br

Positioning of MC 976 within the Vitamin D Analog Research Spectrum

MC 976 is identified as a synthetic derivative of vitamin D3. adooq.combiosynth.comxcessbio.commedchemexpress.com Its chemical structure features modifications, including a cyclopropane (B1198618) ring and a hydroxyl group on the side chain. adooq.combiosynth.comxcessbio.com Specifically, it is described as a cyclopropane derivative with a tritiated atom substituted at its epimeric carbon in some research contexts. biosynth.com The chemical name is reported as (1R,3S,5Z)-5-{2-[(1R,4E,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol. xcessbio.com

Research findings indicate that MC 976 has been investigated for its biological activities, including its effect on protein synthesis in hepatocytes. biosynth.com One study noted that MC 976 is an analog of vitamin D3 that has been chemically modified to inhibit the production of hepatocyte proteins. biosynth.com This activity was shown to be reversible under certain conditions. biosynth.com

While detailed information on the VDR binding affinity and transcriptional activity of MC 976 compared to 1,25(OH)2D3 or other analogs is not extensively available in the provided search results, its classification as a vitamin D3 derivative implies its study within the context of modulating pathways influenced by the vitamin D system. adooq.combiosynth.comxcessbio.commedchemexpress.com The focus on its effect on hepatocyte protein synthesis suggests an investigation into specific, potentially non-classical, actions of vitamin D analogs. biosynth.com

The development and study of compounds like MC 976 highlight the ongoing efforts to explore the therapeutic potential of vitamin D derivatives by introducing specific structural modifications aimed at achieving targeted biological effects. Its positioning within the research spectrum is as a synthetic analog being investigated for its distinct biological properties, such as the inhibition of hepatocyte protein production, which may differentiate its pharmacological profile from that of the native hormone or other analogs. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O3 B608878 (24R)-MC 976 CAS No. 129831-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHWMFGCRBTMOO-KJLYFKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856153
Record name (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129831-99-8
Record name (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Methodologies for Mc 976 and Its Analogs

Retrosynthetic Analysis of the MC 976 Scaffold

The vitamin D scaffold, to which MC 976 belongs, is a secosteroid characterized by a cleaved B-ring, resulting in a conjugated triene system connecting the A-ring and the C/D-ring system with the side chain. nih.govsymeres.com Retrosynthetic analysis of vitamin D analogs often involves disconnecting the molecule at the bond between the A-ring and the C/D-ring system. This convergent approach allows for the separate synthesis of the A-ring fragment and a C/D-ring fragment (including the side chain), which are then coupled in a key step. pnas.orgresearchgate.net

A common strategy for constructing the vitamin D triene system is the Wittig-Horner coupling reaction between a phosphine (B1218219) oxide derived from the A-ring precursor and a C/D-ring fragment, typically a ketone or aldehyde. pnas.orgnih.govmdpi.com Another approach involves the coupling of an A-ring enyne synthon with a CD-ring/side chain vinyl triflate, such as in the Sonogashira coupling. pnas.orgresearchgate.net Alternative retrosynthetic disconnections can involve targeting the C-C bonds within the CD-ring system or the side chain to simplify the synthetic targets. pnas.org

Key Synthetic Intermediates and Protecting Group Strategies

The synthesis of vitamin D analogs like MC 976 relies on the preparation of key intermediates representing the A-ring and the C/D-ring with the side chain. A widely used C/D-ring precursor is the Inhoffen-Lythgoe diol, which can be obtained from the oxidative degradation of vitamin D2. pnas.orggoogle.com This diol provides a pre-formed CD-ring system with functional handles for further modification and side-chain installation. Other CD-ring fragments can be synthesized de novo from simpler starting materials, often employing stereoselective reactions to establish the correct configuration at chiral centers. pnas.orggoogle.com

A-ring precursors are typically synthesized from chiral pool starting materials, such as quinic acid or D-glucose, to ensure the desired stereochemistry at the C1 and C3 positions, which often bear hydroxyl groups. mdpi.comacs.org These precursors are functionalized to participate in the final coupling reaction, commonly as phosphine oxides or enyne synthons. pnas.orgnih.govmdpi.comresearchgate.net

Given the presence of multiple hydroxyl groups and the sensitive conjugated triene system in vitamin D analogs, protecting group strategies are crucial throughout the synthesis. Hydroxyl groups are commonly protected as acyl (e.g., acetate), alkylsilyl (e.g., trimethylsilyl, t-butyldimethylsilyl), or alkoxyalkyl (e.g., methoxymethyl, tetrahydropyranyl) ethers. google.comgoogle.com The choice of protecting group depends on the reaction conditions and the ease of selective deprotection at later stages. The labile triene system may also require temporary protection, for instance, through cycloaddition reactions with dienophiles like sulfur dioxide. pnas.orgresearchgate.net

Stereoselective Synthesis of MC 976 and Its Enantiomers (e.g., (24S)-MC 976, (24R)-MC 976)

Stereocontrol is paramount in the synthesis of vitamin D analogs due to the presence of multiple chiral centers, particularly at C1, C3, C20, and in the side chain (e.g., C24 in MC 976). mdpi.comresearchgate.net The stereochemistry at C1 and C3 in the A-ring is typically controlled by synthesizing the A-ring precursor from a chiral starting material or by employing asymmetric synthesis methodologies. mdpi.com

The stereochemistry at C20 is often established during the construction of the C/D-ring system or the coupling step. nih.govmdpi.com For analogs with chirality in the side chain, such as the hydroxyl group at C24 in MC 976, stereoselective methods are employed to control the configuration. For example, stereoselective dihydroxylation reactions, such as the Sharpless dihydroxylation, have been used to introduce hydroxyl groups with defined stereochemistry at specific side-chain carbons like C24. mdpi.comresearchgate.net Chiral epoxides have also been utilized as building blocks for the side chain, with stereospecific ring-opening reactions determining the configuration of new chiral centers. google.comresearchgate.net

The synthesis of specific enantiomers like (24S)-MC 976 and this compound would involve using chiral building blocks or employing asymmetric synthetic transformations that selectively yield one stereoisomer at the C24 position. Studies on other C24-hydroxylated vitamin D3 analogs have demonstrated that the stereochemistry at C24 can influence metabolic stability, highlighting the importance of stereoselective synthesis. mdpi.comnih.gov

Specific CAS numbers for (24S)-MC 976 and this compound have been reported, indicating their synthesis and characterization as distinct stereoisomers. (24S)-MC 976 is associated with CAS 112849-14-6, and this compound is associated with CAS 112828-09-8. biocrick.combiocrick.com

Chemoenzymatic Approaches in Vitamin D Analog Synthesis

Chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations, offers advantages in terms of selectivity and milder reaction conditions for the synthesis of complex molecules like vitamin D analogs. Enzymes, particularly lipases, have been explored for regioselective and stereoselective modifications of vitamin D precursors and analogs. researchgate.netcore.ac.uknih.gov

For instance, enzymes have been used to selectively functionalize specific hydroxyl groups in A-ring precursors. Candida antarctica lipase (B570770) (CAL) has been shown to catalyze the regioselective alkoxycarbonylation of hydroxyl groups, which can then be transformed into carbamates. researchgate.netcore.ac.uknih.gov This approach allows for the selective introduction of functional groups at desired positions on the vitamin D scaffold. While direct examples of enzymatic steps specifically in the synthesis of MC 976 were not found in the search results, chemoenzymatic methods are a relevant strategy in the broader field of vitamin D analog synthesis for achieving selectivity that can be challenging with purely chemical methods.

Diversification Strategies for Structural Analogs of MC 976

Diversification of the vitamin D scaffold to create libraries of analogs with varied biological activities involves modifying different parts of the molecule, including the A-ring, the side chain, and the conjugated triene system. jst.go.jpacs.org Strategies for diversification include:

Side Chain Modifications: Altering the length, branching, functional groups (e.g., hydroxyls, cyclopropane (B1198618) rings, fluorine atoms), and stereochemistry of the side chain. mdpi.comjst.go.jpacs.orgresearchmap.jpnih.gov The cyclopropane ring in MC 976 is an example of a specific side-chain modification.

A-Ring Modifications: Introducing substituents (e.g., alkyl groups, fluorine atoms), changing the positions or configurations of hydroxyl groups, or modifying the exocyclic double bond. jst.go.jpacs.orgresearchmap.jp

Modifications of the Triene System: Although the triene system is crucial for the biological activity of many vitamin D analogs, modifications here are also explored, sometimes involving the introduction of double or triple bonds or altering the ring structure. jst.go.jpacs.org

These modifications are typically introduced during the synthesis of the A-ring and C/D-ring fragments before the final coupling step. pnas.orgjst.go.jp The convergent synthesis approach facilitates the creation of diverse libraries by allowing the coupling of a variety of A-ring precursors with different C/D-ring/side chain fragments. pnas.org

Advanced Synthetic Techniques for Complex Vitamin D Derivative Libraries

The synthesis of complex vitamin D derivative libraries often requires advanced synthetic techniques to efficiently generate a range of structural variations. Solid-phase synthesis has been explored as a method for the parallel synthesis of vitamin D libraries, allowing for the rapid generation of multiple analogs. acs.org This approach involves attaching a key intermediate to a solid support and performing subsequent reactions on the resin-bound substrate.

Other advanced techniques include the use of organometallic reagents, such as organolithium or Grignard reagents, in key coupling steps or for introducing specific substituents. google.comacs.org The development of new catalytic methods, including asymmetric catalysis, is also important for improving the efficiency and stereoselectivity of synthetic routes to vitamin D analogs. researchgate.netresearchmap.jp Flow chemistry and automated synthesis platforms can also be applied to streamline the synthesis of libraries and improve reproducibility.

The sensitive nature of vitamin D derivatives to light, temperature, and pH necessitates careful handling and purification techniques, such as high-performance liquid chromatography (HPLC), to obtain pure compounds. symeres.compnas.orggoogle.com

Molecular and Cellular Pharmacodynamics of Mc 976

Ligand-Receptor Interaction Studies with the Vitamin D Receptor (VDR)

The interaction between MC 976 and the VDR is a critical determinant of its biological activity. Studies in this area typically investigate the affinity and selectivity of the compound for the receptor, as well as the structural changes induced upon binding.

Characterizing the binding affinity of MC 976 for the VDR involves quantitative measurements, often expressed as IC50 or Kd values, which indicate the concentration required to displace a known high-affinity ligand (such as calcitriol) or to achieve a certain level of binding. While MC 976 is identified as a Vitamin D3 derivative, specific detailed data on its precise binding affinity and selectivity profile for the VDR across various species or in comparison to other nuclear receptors is not extensively available in the provided search results. General information regarding VDR ligands indicates that compounds like calcitriol (B1668218) exhibit high binding affinity . The selectivity of a VDR ligand is also important to understand potential off-target effects. Comprehensive selectivity profiling would involve testing the binding of MC 976 to a panel of nuclear receptors and other relevant cellular targets.

Upon ligand binding, nuclear receptors like VDR undergo conformational changes that are essential for their activation and interaction with co-regulatory proteins genecards.org. These changes typically involve the reorientation of specific helices within the ligand-binding domain (LBD) of the receptor, such as Helix 12. This conformational shift creates a binding surface for coactivator proteins or stabilizes interactions with corepressors genecards.org. While the general mechanism of VDR conformational change upon ligand binding is well-established, specific experimental data detailing the precise conformational changes induced in the VDR by the binding of MC 976 were not found in the provided search results. Such studies often utilize techniques like X-ray crystallography, hydrogen-deuterium exchange mass spectrometry, or FRET-based assays to visualize or measure these structural alterations.

VDR Binding Affinity and Selectivity Profiling

Transcriptional Regulation by MC 976-Activated VDR Complexes

The primary mechanism by which VDR ligands exert their biological effects is through the modulation of gene transcription. Upon binding MC 976 (or another ligand), the VDR typically forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it interacts with specific DNA sequences. medchemexpress.comgenecards.org.

Activated VDR/RXR heterodimers bind to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes medchemexpress.commedchemexpress.comgenecards.org. This binding can either activate or repress gene transcription, leading to altered levels of specific proteins. The set of genes whose expression is modulated by a VDR ligand constitutes its gene expression profile. While the search results indicate that Vitamin D derivatives and VDR activation are involved in regulating gene expression medchemexpress.commedchemexpress.comgenecards.org, detailed studies specifically mapping the comprehensive gene expression profile modulated by MC 976 through VDREs were not identified. Research on other VDR ligands, such as calcitriol and TEI-9647 (a VDR antagonist), highlights the importance of VDR/VDRE-mediated genomic actions medchemexpress.com.

The transcriptional activity of VDR/RXR complexes is further fine-tuned by the recruitment of co-regulator proteins, including coactivators and corepressors genecards.org. Ligand-induced conformational changes in the VDR facilitate the binding of these co-regulators. Coactivators, such as members of the SRC/p160 family (NCOA1, NCOA2, NCOA3, NCOA6) and MED1, often possess histone acetyltransferase (HAT) activity or recruit other proteins that modify chromatin structure, leading to a more open chromatin conformation that favors gene transcription genecards.org. Conversely, corepressors, such as NCOR1, can be recruited to VDR complexes, particularly in the absence of ligand or in the presence of antagonists, leading to chromatin condensation and transcriptional repression genecards.org. Chromatin remodeling complexes can also be involved in altering nucleosome positioning to regulate access of the transcriptional machinery to VDREs. Specific data detailing the recruitment of co-regulators or the induction of chromatin remodeling events by MC 976-bound VDR were not found in the provided search results.

Intracellular Signaling Cascades Affected by MC 976

Beyond its well-established role as a transcriptional regulator, the VDR can also mediate rapid, non-genomic effects through interactions with various intracellular signaling pathways. These non-genomic actions are often initiated at the cell membrane or in the cytoplasm and can involve the activation of protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) biocrick.com. These rapid signaling events can, in turn, influence a variety of cellular processes and can also crosstalk with the genomic actions of the VDR. While the search results mention intracellular signaling pathways in a broader context biocrick.com, specific research detailing which intracellular signaling cascades are directly affected by MC 976 or MC 976-activated VDR was not identified.

Crosstalk with Other Nuclear Receptor Pathways

The VDR is a member of the nuclear hormone receptor superfamily, which includes receptors for steroid hormones, thyroid hormone, and retinoids. Nuclear receptors can engage in crosstalk, defined as the interplay between different nuclear receptors or their overlapping signaling pathways. VDR typically functions as a transcription factor by forming a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences called vitamin D-responsive elements (VDREs) to regulate gene transcription. Crosstalk can occur through competition for binding to similar DNA response elements or through the formation of heterodimers with RXR, which exists in limiting amounts. Direct physical association between atypical nuclear receptor heterodimers can also contribute to crosstalk. Examples of nuclear receptor crosstalk discussed in the literature include interactions between thyroid hormone receptors (TRs) and PPAR or LXR, and crosstalk between androgen receptor (AR) and Wnt/β-catenin signaling.

Information specifically detailing the crosstalk between MC 976 and other nuclear receptor pathways is not available in the provided search results.

Cellular and Subcellular Distribution of MC 976

The cellular and subcellular distribution of a compound influences its interaction with intracellular targets like the VDR. The VDR is found in most cells, not just those traditionally associated with bone and mineral homeostasis. In addition to its classic nuclear location, a proportion of VDR molecules can be found in the cytosol, where they mediate rapid, non-genomic actions. Vitamin D metabolites are carried in the blood bound to vitamin D binding protein (DBP) and albumin; for most tissues, the free metabolite enters the cell, although DBP-bound metabolites can enter some cells via megalin/cubilin. Studies on the subcellular distribution of other molecules, such as squalene (B77637) and dystrophin-related protein, demonstrate that compounds can have differential localization within cells, including enrichment in endoplasmic reticulum, cytosolic compartments, nuclei, plasma membranes, and postsynaptic regions.

Specific data regarding the cellular and subcellular distribution of MC 976 is not available in the provided search results.

Comparative Mechanistic Studies with Established Vitamin D Agonists

Established vitamin D agonists, such as calcitriol and alfacalcidol, exert their effects primarily through activation of the VDR, leading to genomic and non-genomic responses. Comparative studies have investigated the effects of different vitamin D receptor analogues (VDRAs) on outcomes like fracture risk and bone mineral density in conditions such as chronic kidney disease. These studies compare the effects of agents like calcitriol, alfacalcidol, and paricalcitol. Mechanistic comparisons often focus on their binding affinity to VDR, their impact on gene transcription via VDREs, and their ability to induce non-genomic signaling cascades. Differences in the chemical structure of vitamin D sterol ligands can influence their ability to differentiate between non-genomic and genomic signaling.

While MC 976 is described as a Vitamin D3 derivative and VDR activator, specific comparative mechanistic studies detailing its actions relative to established vitamin D agonists like calcitriol are not available in the provided search results. The available information primarily focuses on the general mechanisms of calcitriol and other known VDRAs.

Metabolic Pathways and Biotransformation of Mc 976

In Vitro Metabolite Profiling in Hepatocyte Models

In vitro studies utilizing hepatocyte cell models have been instrumental in profiling the metabolic fate of MC 976. These models, often derived from species like rats and humans, mimic the metabolic environment of the liver, the primary organ for xenobiotic and endogenous compound metabolism. The use of hepatocyte models allows for the identification and characterization of metabolites formed from the parent compound. Early research in this area focused on the metabolism of cyclopropane (B1198618) ring-containing analogs of 1α-hydroxyvitamin D3, including MC 976, in hepatocyte cultures medchemexpress.commedchemexpress.combiocrick.com. These studies successfully identified key metabolic products, providing a foundation for understanding the biotransformation of MC 976. Cultured human hepatocytes are considered suitable for in vitro metabolism studies due to the liver's central role in metabolic pathways and the predominance of hepatocytes as the functional cell type upcyte.com.

Identification and Characterization of Oxidized Metabolites (e.g., 24-oxidized metabolites)

A significant aspect of MC 976 metabolism involves oxidation, leading to the formation of oxidized metabolites. Studies have specifically focused on identifying and characterizing 24-oxidized metabolites. Research using hepatocyte cell models has confirmed the presence of these oxidized forms as major metabolic products of MC 976 medchemexpress.commedchemexpress.combiocrick.comglpbio.comtargetmol.cn. The identification of 24-hydroxylated and 24-oxo metabolites highlights specific sites of metabolic attack on the MC 976 molecule.

Enzymatic Systems Involved in MC 976 Metabolism

The biotransformation of MC 976 is mediated by a variety of enzymatic systems within hepatocytes. Understanding the specific enzymes involved is critical for predicting metabolic fate and potential drug interactions.

Cytochrome P450 Enzyme Contributions

Cytochrome P450 (CYP) enzymes play a major role in the metabolism of many compounds, including vitamin D derivatives. They are primarily located in the liver, within the endoplasmic reticulum and mitochondria of hepatocytes sketchy.com. Research indicates that CYP enzymes are involved in the metabolism of MC 976. Specifically, CYP24A1, a mitochondrial enzyme, has been implicated in the inactivation of vitamin D metabolites through 24-hydroxylation nih.gov. Given that 24-oxidized metabolites are prominent in MC 976 metabolism, CYP24A1 is likely a key enzyme in its biotransformation. CYP enzymes catalyze various reactions, including hydroxylation, which is consistent with the identified oxidized metabolites of MC 976 sketchy.comnih.gov.

Other Metabolic Enzyme Pathways

While CYP enzymes are central, other metabolic enzyme pathways may also contribute to the biotransformation of MC 976. The liver, being a central metabolic organ, harbors a wide array of enzymes responsible for Phase I (functionalization) and Phase II (conjugation) metabolism nih.govnih.gov. Although specific non-CYP enzymes involved in MC 976 metabolism are not detailed in the provided information, it is plausible that other enzymatic systems, such as those involved in conjugation reactions, could play a role in further processing the initial oxidative metabolites.

Regio- and Stereoselectivity in Metabolic Transformations

Metabolic transformations mediated by enzymes often exhibit regio- and stereoselectivity, meaning that reactions occur preferentially at specific positions on the molecule and can lead to the formation of specific stereoisomers. The identification of (24R)-MC 976 and (24S)-MC 976 as distinct forms suggests that the metabolic processes involved in the oxidation at the 24-position are stereoselective medchemexpress.combiocrick.com. Studies investigating the metabolism of MC 976 and its analogs in hepatocytes have explored this selectivity medchemexpress.commedchemexpress.combiocrick.com. The precise enzymatic mechanisms dictating the formation of specific stereoisomers at the 24-position are an important aspect of understanding MC 976 metabolism. Computational and experimental studies on CYP-mediated metabolism of other compounds have demonstrated the importance of protein active site residues in controlling regioselectivity and stereoselectivity nih.govresearchgate.net.

Structure Activity Relationship Sar and Computational Studies of Mc 976 Analogs

Elucidation of Key Pharmacophoric Features for VDR Activation

Pharmacophore modeling plays a vital role in identifying the essential features of a molecule required for binding to a biological target, such as the VDR. For VDR agonists, key pharmacophoric features typically involve hydrogen bond donors and acceptors, as well as hydrophobic regions that complement the VDR ligand-binding pocket. Studies on various VDR agonists have proposed pharmacophore models containing features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic areas. nih.gov These features are crucial for establishing favorable interactions within the VDR ligand-binding domain (LBD), which undergoes a conformational change upon ligand binding to facilitate interaction with coactivators and initiate gene transcription. medchemexpress.comnih.gov While a specific pharmacophore model derived solely from MC 976 is not extensively detailed in the provided search results, the general principles of VDR ligand pharmacophores, established through studies of related agonists, are applicable to understanding the potential key features of MC 976 and its active analogs. The binding of 1,25-dihydroxyvitamin D3, the natural ligand, to VDR induces a conformational change, notably the repositioning of Helix 12, which is critical for coactivator recruitment and transcriptional activation. medchemexpress.comnih.gov

Influence of Side Chain Modifications on VDR Binding and Transactivation

The side chain attached to the D-ring of the vitamin D scaffold is a key area for chemical modification to modulate VDR binding affinity and transactivation potential. Studies on vitamin D analogs have shown that modifications in the side chain can significantly influence their interaction with the VDR. nih.govmdpi.comresearchgate.netmdpi.com The side chain is accommodated within a specific region of the VDR LBD, and its size, shape, and functional groups can affect the fit and interactions with surrounding amino acid residues. mdpi.com For instance, modifications in the side chain have been shown to impact the binding affinity for VDR and the ability of the liganded receptor to recruit coactivators, which is essential for gene expression regulation. nih.govnih.gov While specific data detailing the impact of various side chain modifications on MC 976 are limited in the provided results, research on other vitamin D analogs, such as those with extended or locked side chains, demonstrates that these alterations can lead to varying degrees of VDR binding affinity and transcriptional activity. researchgate.netmdpi.com The absolute configuration at specific carbons within the side chain, such as C-24, has also been shown to influence VDR affinity in related 19-nor analogs. mdpi.com

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like vitamin D derivatives. Different stereoisomers can exhibit distinct binding affinities for their target receptors and varying biological responses. nih.gov MC 976 itself is a chiral molecule, and specific stereoisomers, such as (24R)-MC 976 and (24S)-MC 976, are recognized in the context of VDR-related research. glpbio.commedchemexpress.comglpbio.com Studies on other vitamin D analogs have explicitly investigated the influence of stereochemistry, for example, at C-24, on VDR affinity and biological activity. mdpi.com These studies highlight that even subtle differences in stereochemical configuration can lead to altered interactions within the VDR binding pocket, affecting the potency and selectivity of the analog. While a detailed comparative analysis of the VDR binding and transactivation profiles of all possible stereoisomers of MC 976 is not extensively provided, the general principle established for other chiral vitamin D analogs strongly suggests that the stereochemistry of MC 976 is a critical determinant of its biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for MC 976 Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties of a series of compounds and their biological activities. biorxiv.orgbiorxiv.orgnih.gov This approach can be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity. biorxiv.orgmedsci.orgrsc.org QSAR models for VDR ligands have been developed to understand the structural requirements for binding and transactivation. uok.ac.in These models often utilize various molecular descriptors that capture the electronic, steric, and hydrophobic properties of the molecules. nih.gov By correlating these descriptors with observed VDR binding affinities or transactivation data for a set of MC 976 analogs, a QSAR model could potentially be developed to predict the activity of novel MC 976 derivatives and guide their design. biorxiv.orgbiorxiv.org While the provided search results discuss QSAR modeling in the context of other compound classes and VDR ligands in general, a specific, detailed QSAR model developed for a series of MC 976 analogs with presented data tables is not available. However, the principles and methodologies of QSAR modeling are directly applicable to studying the SAR of MC 976 analogs.

Molecular Docking and Dynamics Simulations of MC 976-VDR Interactions

Computational techniques such as molecular docking and molecular dynamics simulations are invaluable tools for studying the interaction between small molecules and proteins at the atomic level. medsci.orgmdpi.compageplace.deu-paris.frnih.gov Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a receptor, providing insights into the key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govbiorxiv.orgbiorxiv.orgmedsci.orgnih.goveuropa.eu Molecular dynamics simulations extend this by simulating the movement of the ligand-receptor complex over time, allowing for the study of the stability of the complex and conformational changes. uok.ac.inmdpi.compageplace.deu-paris.frnih.govresearchgate.netnih.govjubilantbiosys.comnih.gov These methods have been applied to study the interactions of vitamin D analogs with the VDR. nih.govresearchgate.netnih.gov A study involving computer-aided de novo design of VDR agonists utilized molecular docking and dynamics simulations to evaluate the binding affinity and stability of designed compounds, highlighting the importance of hydrophobic interactions in VDR binding. nih.govresearchgate.netnih.gov While detailed results of molecular docking and dynamics simulations specifically of MC 976 bound to VDR are not extensively provided, these techniques can be applied to predict the binding pose of MC 976 and its analogs, analyze their interactions with key VDR residues, and assess the stability of the resulting complexes, thereby complementing SAR studies.

De Novo Design and Virtual Screening for Novel MC 976-Inspired Compounds

De novo design and virtual screening are computational approaches used to discover novel drug candidates. europa.eujubilantbiosys.comkiharalab.orgchemrxiv.orgnih.govarxiv.org De novo design aims to generate entirely new molecular structures with desired properties, often based on the structural information of the target or known ligands. nih.govnih.govarxiv.orgjci.org Virtual screening involves computationally evaluating large libraries of existing compounds to identify those likely to bind to a target. medsci.orgnih.goveuropa.eujubilantbiosys.comkiharalab.orgchemrxiv.orgnih.govmdpi.comresearchgate.net These methods have been employed in the search for new VDR ligands. nih.govnih.govmdpi.com De novo design approaches for VDR agonists have involved modifying the core vitamin D structure or designing novel scaffolds that mimic the key pharmacophoric features. nih.govnih.govjci.org Virtual screening campaigns can utilize pharmacophore models or docking simulations to rank compounds based on their predicted interaction with the VDR binding site. medsci.orgnih.goveuropa.euchemrxiv.orgnih.govmdpi.com While specific examples of novel compounds designed or identified through virtual screening explicitly inspired by the MC 976 scaffold are not prominently featured in the provided search results, these computational strategies are directly applicable to leveraging the structural insights gained from studying MC 976 and its analogs to discover new chemical entities with potentially improved VDR activity profiles.

Preclinical Mechanistic Investigations of Mc 976 in Biological Models

In Vitro Cell-Based Assays for VDR Agonism and Downstream Effects

In vitro cell-based assays are instrumental in understanding the cellular and molecular mechanisms of compounds like MC 976 liveonbiolabs.comnih.gov. These assays provide controlled environments to investigate specific interactions and downstream effects.

Reporter Gene Assays for VDR Transactivation

Reporter gene assays are commonly used to quantify the functional activity of compounds on nuclear receptors like VDR glpbio.comcaymanchem.com. These systems typically involve cells engineered to express human VDR and a luciferase reporter gene linked to a VDRE caymanchem.com. When a VDR agonist, such as MC 976, binds to VDR, the activated VDR/RXR heterodimer binds to the VDRE, leading to the transcription of the luciferase gene. The resulting luciferase activity can be measured, providing a sensitive surrogate measure of VDR activation caymanchem.com. This type of assay allows researchers to screen test samples and quantify their agonist or antagonist activity against human VDR caymanchem.com. Studies have utilized reporter gene assays with constructs like rCYP24A1-luc or 3XVDRE-luc to assess VDR-mediated gene expression nih.gov.

Cell Proliferation and Differentiation Studies in Relevant Cell Lines (e.g., MC-3T3E1)

MC-3T3E1 cells, an osteoblastic cell line derived from mouse calvaria, are a relevant model for studying osteoblast differentiation and mineralization in vitro culturecollections.org.ukplos.org. These cells have the capacity to differentiate into osteoblasts and osteocytes and form calcified bone tissue in vitro culturecollections.org.uk. Studies using MC3T3-E1 cells have investigated the effects of various compounds on cell proliferation and differentiation, often assessing markers such as alkaline phosphatase (ALP) activity, type 1 collagen synthesis, and matrix mineralization culturecollections.org.ukplos.orgspandidos-publications.comnih.gov. For instance, research has characterized the temporal changes in mRNA abundance of significantly regulated genes during MC3T3-E1 differentiation, with hundreds of genes showing altered expression patterns across different stages plos.orgplos.org. While the specific effects of MC 976 on MC-3T3E1 cell proliferation and differentiation were not explicitly detailed in the provided search results, studies on other vitamin D analogs and related compounds in this cell line demonstrate the utility of this model for such investigations spandidos-publications.comnih.govnih.gov. VDR itself is found in osteoblasts, and 1,25(OH)2D promotes osteoblast differentiation and regulates the production of proteins important for bone formation nih.gov.

Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, and cell cycle modulation are critical processes in various biological contexts, including development and disease jst.go.jpnih.govnih.gov. The ability to influence these processes holds significant therapeutic potential nih.govnih.gov. Research in cancer biology, for example, frequently investigates compounds that can induce apoptosis or disrupt cell cycle progression in cancer cells nih.govmdpi.com. The cell cycle is tightly regulated, and its dysregulation is a hallmark of diseases like cancer nih.govfrontiersin.org. While the provided search results discuss apoptosis and cell cycle modulation in general terms and in the context of other compounds and pathways jst.go.jpnih.govnih.govmdpi.comfrontiersin.orgnih.gov, specific data on MC 976's effects on apoptosis and cell cycle in relevant cell models were not found. However, given that vitamin D and VDR agonists can influence cell proliferation and differentiation, it is plausible that MC 976 could also impact cell cycle progression and apoptosis pathways.

Immunomodulatory Effects in Immune Cell Models

Vitamin D and VDR agonists are known to have immunomodulatory effects physiology.orgoup.comnih.govnih.govtandfonline.comnih.govtandfonline.com. These effects can involve the modulation of various immune cell types, including T cells, B cells, macrophages, and dendritic cells nih.govtandfonline.comnih.govtandfonline.com. Studies have shown that vitamin D can influence the differentiation and function of immune cells and regulate the production of cytokines oup.comnih.govnih.govtandfonline.comnih.govtandfonline.com. For instance, vitamin D can down-regulate the number of T helper 1 (Th1) cells and increase Th2 cells csic.es. Immunomodulatory effects are often investigated in immune cell models to understand how compounds influence immune responses nih.govtandfonline.comnih.govtandfonline.com. While the search results highlight the general immunomodulatory properties of vitamin D and other compounds physiology.orgoup.comnih.govnih.govtandfonline.comnih.govtandfonline.com, specific studies detailing the immunomodulatory effects of MC 976 in immune cell models were not found within the provided snippets.

In Vivo Non-Human Animal Models for Mechanistic Pathway Analysis

In vivo animal models are crucial for understanding the effects of compounds within a whole organism context, providing insights into pharmacokinetics, pharmacodynamics, and complex biological interactions that cannot be fully replicated in vitro liveonbiolabs.comnih.govnih.gov. They are used for mechanistic studies and to assess the potential of interventions in disease models nih.govnih.govoup.com.

Genetically Modified Murine Models for VDR Pathway Exploration

Genetically modified murine models, such as knockout or transgenic mice, are valuable tools for exploring the roles of specific genes and pathways, including the VDR pathway, in vivo physiology.orgnih.govnih.govnih.gov. VDR knockout mice, for example, exhibit the full phenotype of severe vitamin D deficiency, indicating the VDR's major role in mediating vitamin D action nih.gov. These models allow researchers to investigate the physiological role of vitamin D in classical target tissues and explore extraskeletal effects physiology.org. Genetically modified mouse models have been instrumental in defining the role of complement and the alternative pathway in health and disease, and similar approaches can be applied to the VDR pathway nih.gov. Studies using these models can provide vital information about the functions of receptors like the glucocorticoid receptor and the VDR in regulating various biological processes nih.govnih.gov. While the search results discuss the utility of genetically modified murine models for studying the VDR pathway and other biological mechanisms physiology.orgnih.govnih.govnih.govnih.gov, specific research detailing the use of genetically modified murine models to investigate the mechanistic pathway analysis of MC 976 was not found in the provided snippets.

Advanced Biological Imaging Techniques for Cellular and Tissue-Level Studies

Information on the application of advanced biological imaging techniques specifically for studying MC 976 at the cellular or tissue level in preclinical models is not present in the gathered search results. Advanced imaging techniques, such as fluorescence microscopy, confocal microscopy, or PET imaging with labeled compounds, are valuable tools for visualizing compound distribution, cellular uptake, and downstream biological effects. The absence of such data in the search results indicates that specific studies utilizing these methods for MC 976 were not found within the scope of the performed searches.

Analytical Characterization and Purity Assessment of Mc 976

Chromatographic Methods for Purity and Identity Determination

Chromatographic methods are widely used to separate components within a mixture, enabling the assessment of purity and, in conjunction with detectors, aiding in identity confirmation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of MC 976. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. The purity of MC 976 and its (24S) epimer has been reported using HPLC, with purities ranging from ≥95.0% to >99%. bldpharm.combiocrick.comchemicalbook.com The method is effective for separating MC 976 from related impurities, including its isomers and synthesis by-products. Detection is typically performed using a UV-Vis detector, leveraging the chromophores present in the Vitamin D3 structure. oiv.int Specific HPLC conditions, such as the choice of column (e.g., C18), mobile phase composition, and detection wavelength, are optimized to achieve adequate separation and sensitivity for MC 976 and its potential impurities. oiv.intrestek.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile organic compounds. While GC-MS is effective for many organic molecules, its application to larger, less volatile compounds like Vitamin D3 derivatives such as MC 976 may require derivatization to increase volatility and thermal stability. GC separates components based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides structural information based on their mass-to-charge ratio and fragmentation patterns. chemicalbook.comdrawellanalytical.com Although GC-MS is a standard tool in chemical analysis, specific GC-MS data for MC 976 were not available in the reviewed literature. epa.goveurl-pesticides.eusigmaaldrich.comchemicalbook.comifrafragrance.orgnotulaebotanicae.ro

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. 1H NMR spectroscopy, in particular, provides information about the number and types of hydrogen atoms in a molecule and their connectivity, which is crucial for confirming the proposed structure of MC 976. chemicalbook.combioglobax.comhmdb.ca Analysis of the 1H NMR spectrum of (24S)-MC 976 has been reported as being consistent with its structure, and NMR can also be used to assess purity. medchemexpress.comperfemiker.cn The chemical shifts, splitting patterns, and integration of signals in the NMR spectrum provide a unique fingerprint for MC 976, allowing differentiation from isomers and impurities. chemicalbook.comchemicalbook.comspectrabase.comfishersci.comchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information through fragmentation. For MC 976, the molecular weight of 414.62 g/mol has been determined by MS. medchemexpress.commitachieve.compuyihua.compuyihua.comperfemiker.cnacmec.com.cn Coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing less volatile compounds like MC 976, where LC separates the components before they enter the mass spectrometer. biocrick.comoiv.intsigmaaldrich.comlaballey.com Different ionization techniques can be employed to obtain either the molecular ion or fragment ions. Analysis of the fragmentation pattern can provide insights into the substructures within the MC 976 molecule. nist.govacdlabs.com While the molecular weight is established, detailed fragmentation data specifically for MC 976 was not found in the consulted sources. chemicalbook.comnoblelight.comradiocarbon.comnih.gov

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. The IR spectrum of MC 976 would exhibit characteristic absorption bands corresponding to its hydroxyl groups, double bonds, and alkyl stretches, among others. chemicalbook.comchemicalbook.comchemicalbook.comnist.govnist.govnist.govlobachemie.com This spectral fingerprint can be used for identification and to confirm the presence of key functional moieties. However, specific IR spectral data for MC 976 were not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. Compounds with conjugated double bonds, like Vitamin D3 derivatives, absorb in the UV region. bioglobax.comnoblelight.comuu.nl This property makes UV-Vis detection suitable for HPLC analysis of MC 976. oiv.int The wavelength of maximum absorbance (λmax) is characteristic of a compound's chromophoric system. Related compounds and impurities of Calcipotriol, including MC 976 as an impurity, show UV absorption in the range of 260-274 nm, indicating that MC 976 absorbs in this region. While the general absorption properties can be inferred from its structure and related compounds, a specific UV-Vis spectrum for isolated MC 976 was not found in the search results. ifrafragrance.orghmdb.canist.govromil.com

Mass Spectrometry (MS)

Chiral Separation and Analysis of MC 976 Stereoisomers

Chiral analysis and separation are essential when dealing with molecules that can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements. MC 976, with its complex structure and multiple chiral centers, can potentially exist as different stereoisomers. Chiral separation is the process of separating these enantiomers or diastereomers from a mixture. Techniques for chiral separation often involve chromatography using chiral stationary phases or pre-column derivatization with a chiral reagent followed by separation on an achiral stationary phase. diva-portal.orguni-regensburg.dechromatographyonline.com Mass detection is frequently used in conjunction with these separation methods. diva-portal.org The goal of chiral analysis is to determine the enantiomeric composition or excess in a sample. While the specific chiral separation and analysis of MC 976 stereoisomers are not detailed in the provided search results, the principles of chiral chromatography using techniques like HPLC and SFC (Supercritical Fluid Chromatography) are well-established for separating chiral compounds, including pharmacologically active substances and vitamin D analogs. uni-regensburg.dechromatographyonline.comexponent.com

Impurity Profiling and Quantification

Impurity profiling is a critical aspect of chemical analysis, particularly for pharmaceutical substances, involving the detection, identification, and quantification of unintended components within a sample. ajprd.commolnar-institute.commedwinpublishers.com These impurities can originate from synthesis by-products, starting materials, reagents, catalysts, or degradation products. ajprd.commolnar-institute.commedwinpublishers.com The presence of impurities can impact the quality, safety, and efficacy of a compound. ajprd.commedwinpublishers.com

Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for impurity profiling due to their high sensitivity and specificity. ajprd.comresolvemass.ca LC-MS separates components based on their chemical properties and then measures their mass-to-charge ratios, allowing for identification and quantification of impurities, even at trace levels. resolvemass.ca Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet (UV/Vis) spectroscopy are also utilized in impurity profiling. ajprd.commolnar-institute.comsci-hub.se

Quantification of impurities is typically achieved by comparing the analytical signal of the impurity to that of a known standard or by using calibration curves. sci-hub.se Regulatory bodies emphasize the importance of identifying and quantifying impurities to ensure the safety and quality of chemical substances. ajprd.commedwinpublishers.com While specific impurity profiles and quantification data for MC 976 were not extensively detailed in the search results, the general principles and methods described are applicable to its analysis.

Stability and Degradation Product Analysis under Research Conditions

Stability studies are fundamental to understanding how a chemical compound changes over time under various environmental conditions, such as temperature, humidity, and light. synergbiopharma.comeuropa.eu These studies are crucial for determining appropriate storage conditions and predicting shelf life. synergbiopharma.comeuropa.eu Under research conditions, stability analysis involves monitoring the compound for degradation and identifying the resulting degradation products. nih.gov

Forced degradation studies, which expose the compound to more severe conditions than normal storage, are often conducted to accelerate degradation and gain insight into degradation pathways and products. nih.govamericanpharmaceuticalreview.comresearchgate.net Common stress conditions include exposure to heat, humidity, acid/base hydrolysis, oxidation, and light. researchgate.net Analyzing samples subjected to these conditions helps in the development of stability-indicating analytical methods capable of accurately measuring the intact compound in the presence of its degradation products. nih.govamericanpharmaceuticalreview.com

Techniques like HPLC, often coupled with detectors like UV or Mass Spectrometry, are used to separate and detect degradation products. sci-hub.se Identification of degradation products can be challenging and may involve spectroscopic methods like NMR and MS to elucidate their structures. ajprd.commolnar-institute.com

While detailed stability and degradation data specifically for MC 976 under various research conditions were not found in the provided search results, the general principles of stability testing and degradation product analysis are applicable. One reference mentions that MC-976 in lyophilized form is stable for 36 months when stored at -20ºC and kept desiccated, while in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency. adooq.com Another source suggests dry, dark storage at -20 °C for 1 year for the solid powder form. xcessbio.com A study on the metabolism of a cyclopropane (B1198618) ring-containing analog of 1α-hydroxyvitamin D3 (which MC 976 is described as) in a hepatocyte cell model identified 24-oxidized metabolites, indicating potential metabolic transformation pathways that could be relevant to degradation studies under biological or simulated biological conditions. xcessbio.commedchemexpress.com

Future Directions and Research Gaps

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for MC 976, and how do reaction conditions influence yield and purity?

  • MC 976 (C₂₇H₄₂O₃) is synthesized via cyclopropane-ring modification of 1α-hydroxyvitamin D₃ derivatives. Key steps include hydroxylation at the 24R position and stereochemical control during cyclopropane ring formation. Optimized protocols recommend using hepatocyte cell models to validate intermediate metabolites, with HPLC and NMR for purity assessment . Yield improvements (>80%) require precise temperature control (20–25°C) and inert atmospheres to prevent oxidation.

Q. Which analytical techniques are most reliable for characterizing MC 976’s structural and functional properties?

  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight (414.621 g/mol) and stereochemistry. Polarimetry can verify optical activity ([α]D²⁵ = +52° in ethanol). For functional validation, VDR binding assays (e.g., competitive radioligand displacement) and luciferase reporter systems quantify activation efficacy .

Q. How does MC 976’s metabolic stability compare to other vitamin D analogs in in vitro models?

  • In hepatocyte assays, MC 976 undergoes rapid 24-oxidation, producing metabolites detectable via LC-MS. Its half-life (t₁/₂ = 6.2 hrs) is shorter than calcitriol (t₁/₂ = 12 hrs) but longer than tacalcitol. Stability studies recommend using CYP24A1 inhibitors to prolong activity .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in MC 976’s dose-response data across studies?

  • Discrepancies in EC₅₀ values (e.g., 10 nM vs. 25 nM) often arise from cell-line-specific VDR expression levels. Standardize assays using isogenic cell lines (e.g., HEK293-VDR) and include internal controls (e.g., 1,25-dihydroxyvitamin D₃). Dose-ranging studies should employ logarithmic dilution series (0.1–100 nM) with triplicate measurements .

Q. How can researchers optimize in vivo models to evaluate MC 976’s tissue-specific effects without confounding calcium homeostasis?

  • Use VDR-knockout murine models to isolate non-genomic pathways. For calcium-sparing studies, pair MC 976 with a low-calcium diet and monitor serum Ca²⁺ weekly. Histomorphometry of bone trabeculae and renal CYP27B1 activity assays are recommended to assess tissue selectivity .

Q. What statistical approaches are suitable for analyzing time-series data from MC 976’s transcriptional profiling experiments?

  • Apply mixed-effects models to account for intra-subject variability in RNA-seq datasets. For pathway enrichment, use false discovery rate (FDR)-corrected GSEA. Clustering algorithms (e.g., k-means) can identify co-regulated gene modules, validated via qRT-PCR on independent samples .

Methodological Guidance Tables

Parameter Recommended Protocol Validation Criteria Reference
Solubility2.41 mM in DMSO (stock), dilute in PBS + 0.1% BSANo precipitate after 24 hrs at 4°C
Cell-based assayHEK293-VDR + luciferase reporter, 48-hr exposureEC₅₀ ≤ 20 nM; Z’ factor ≥ 0.5
Metabolite IDLC-MS/MS with CID fragmentation (m/z 397 → 379)Match retention time ± 0.1 min to standard

Key Challenges in MC 976 Research

  • Data Reprodubility : Batch-to-batch variability in synthesis necessitates Certificate of Analysis (CoA) verification for critical parameters (e.g., enantiomeric excess >98%) .
  • Ethical Compliance : In vivo studies require IACUC approval for hypercalcemia risk mitigation (e.g., hydration protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.